3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid
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Overview
Description
3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a sulfonyl group through a sulfonation reaction.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Amidation Reaction: The final step involves the amidation of the thiophene derivative with propanoic acid under appropriate conditions, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The piperidine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propionic acid
- 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
Uniqueness
3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is unique due to its combination of a piperidine ring, a sulfonyl group, and a thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-[(4-piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-12(17)4-5-14-13(18)11-8-10(9-21-11)22(19,20)15-6-2-1-3-7-15/h8-9H,1-7H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQKUWTCHKLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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